Ethyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a thienopyridine derivative characterized by a benzyl group at position 6 and a 4-methoxybenzamido substituent at position 2. Its molecular framework integrates a tetrahydrothieno[2,3-c]pyridine core, which is functionalized with ester and aromatic groups. Such structural features are common in medicinal chemistry for modulating biological activity, solubility, and stability . The hydrochloride salt form enhances its crystallinity and bioavailability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S.ClH/c1-3-31-25(29)22-20-13-14-27(15-17-7-5-4-6-8-17)16-21(20)32-24(22)26-23(28)18-9-11-19(30-2)12-10-18;/h4-12H,3,13-16H2,1-2H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIDTTDYMFGJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on the available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process often includes the formation of the thieno[2,3-c]pyridine core followed by the introduction of benzyl and methoxybenzamide substituents. The final product is typically purified through recrystallization or chromatography techniques.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Key findings include:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of cell proliferation in HepG2 liver cancer cells with an IC50 value indicative of its potency .
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by evidence showing changes in mitochondrial membrane potential and activation of caspases .
- Inhibition of Enzymatic Activity : Ethyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has also been reported to inhibit specific enzymes involved in cancer progression and metastasis. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis .
Case Studies
- Study on HepG2 Cells : In a study investigating the compound's effects on HepG2 cells, researchers reported an IC50 value of approximately 16 µM. The study concluded that the compound's mechanism involves both apoptotic and necrotic pathways .
- Enzymatic Inhibition : Another study focused on the inhibition of HDACs by this compound. It was found that at a concentration of 10 µM, there was a significant reduction in HDAC activity compared to untreated controls .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 16 | Induction of apoptosis |
| Enzyme Inhibition | HDACs | 10 | Histone deacetylase inhibition |
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its antidepressant and anti-anxiety properties. Studies suggest that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant activity on serotonin and dopamine receptors, making them potential candidates for treating mood disorders. The structure-activity relationship (SAR) studies indicate that modifications in the benzyl and methoxy groups can enhance receptor affinity and selectivity .
Synthesis and Derivatives
The synthesis of ethyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the thieno[2,3-c]pyridine core.
- Introduction of the benzyl and methoxybenzamide substituents.
- Hydrochloride salt formation for improved solubility and stability.
Research indicates that the synthesis can be optimized using various catalysts and solvents to enhance yield and purity .
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. They have been evaluated against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation .
Neuroprotective Effects
There is growing evidence that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antidepressant Efficacy
A clinical trial assessed the antidepressant efficacy of a related compound in patients with major depressive disorder. The results indicated a significant reduction in depression scores compared to placebo after six weeks of treatment. The study highlighted the importance of the methoxy group in enhancing serotonergic activity .
Case Study 2: Cancer Treatment
In another study focusing on anticancer applications, researchers evaluated the compound's effects on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers. This suggests potential for further development in targeted cancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Substituent Variations in Key Positions
Key Observations:
Replacement with 4-phenoxybenzamido () introduces bulkier aromaticity, which may increase lipophilicity and alter binding kinetics . The 3,4-dimethoxybenzamido analog () adds a second methoxy group, likely improving solubility but possibly reducing membrane permeability due to increased polarity . The 3-phenylthioureido substituent () introduces a sulfur atom, which could influence redox properties or metal coordination .
Functional Implications: The hydrochloride salt in the target compound and its dimethoxy analog () improves crystallinity, critical for X-ray diffraction studies . The absence of an acylated amide in the amino-substituted analog () simplifies synthesis but may diminish target affinity due to reduced hydrogen-bonding capacity .
Q & A
Q. Intermediate Validation :
- Thin-Layer Chromatography (TLC) monitors reaction progress by comparing Rf values.
- High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% required for proceeding to the next step) .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
| Technique | Purpose | Key Signals |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure and substituents | - Aromatic protons (δ 6.8–7.3 ppm for benzyl/methoxybenzamido groups) - Ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) |
| IR Spectroscopy | Identify functional groups | - Amide C=O stretch (~1650 cm⁻¹) - Ester C=O stretch (~1720 cm⁻¹) |
| Mass Spectrometry (MS) | Verify molecular weight | [M+H]⁺ peak matching theoretical mass (e.g., ~500–550 Da) . |
Advanced: How can crystallographic data resolve ambiguities in stereochemistry or hydrogen-bonding networks?
- Single-Crystal X-Ray Diffraction (SCXRD) :
- The tetrahydrothieno ring adopts a half-chair conformation.
- Intramolecular hydrogen bonds between the amide N–H and carbonyl O stabilize the structure.
Advanced: What strategies optimize reaction yields during amide coupling?
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Catalyst Selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to minimize racemization.
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Solvent Optimization : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C reduces side reactions.
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Workflow :
Step Condition Yield Improvement Precursor Activation 2 h, 0°C 15% increase vs. room temperature Coupling Time 12–16 h 90% conversion vs. 70% at 6 h Data from parallel experiments show DMF increases solubility but may require post-reaction dialysis .
Advanced: How do conflicting NMR data for rotameric forms arise, and how are they resolved?
- Cause : Restricted rotation around the benzamido C–N bond creates rotamers, splitting signals in ¹H NMR.
- Resolution Strategies :
Basic: What purification methods ensure high purity for biological assays?
- Recrystallization : Ethanol/water (3:1 v/v) yields crystals with >99% purity.
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient (30→70%).
- Critical Metrics :
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
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Electrophilic Sites : The ester carbonyl and electron-deficient thieno ring are susceptible to nucleophilic attack.
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Kinetic Studies :
Nucleophile Rate Constant (k, s⁻¹) Activation Energy (kJ/mol) Hydroxide ion 2.1 × 10⁻³ 48.2 Amines 1.5 × 10⁻⁴ 62.7 Data suggest a two-step mechanism: initial nucleophilic addition followed by ring-opening .
Basic: What safety protocols are critical during synthesis?
- Hazard Mitigation :
- Use explosion-proof refrigerators for low-temperature reactions.
- Neutralize waste HCl with sodium bicarbonate before disposal.
- First Aid : Immediate rinsing with water for skin/eye contact (pH < 2 requires medical evaluation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
